1-[(2,4-Dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(2,4-Dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine is an organic compound belonging to the piperazine family Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials such as 1,2-diamines and sulfonium salts. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-(2,4-Dimethylphenyl)thio)phenyl)piperazine: Another piperazine derivative with similar structural features but different functional groups.
N-Benzoylated piperazines: Compounds with a benzoyl group attached to the piperazine ring, exhibiting different chemical and biological properties.
Uniqueness
1-[(2,4-Dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-3-4-17(16(2)13-15)14-20-9-11-21(12-10-20)18-5-7-19(8-6-18)22(23)24/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSWCSBEBLEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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